molecular formula C11H11BrINO B8015562 (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone

(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8015562
M. Wt: 380.02 g/mol
InChI Key: DUFIVBCDKQBKHA-UHFFFAOYSA-N
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Description

(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H11BrINO It is a derivative of phenylmethanone, where the phenyl ring is substituted with bromine and iodine atoms at the 2 and 5 positions, respectively, and a pyrrolidin-1-yl group at the methanone carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-iodobenzene and pyrrolidine.

    Reaction: The 2-bromo-5-iodobenzene undergoes a nucleophilic substitution reaction with pyrrolidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion to the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methanone group can be reduced to a hydroxyl group or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products with different substituents replacing the bromine or iodine atoms.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the pyrrolidin-1-yl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone
  • (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone
  • (2-Iodo-5-chlorophenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(2-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both bromine and iodine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. The combination of these halogens with the pyrrolidin-1-yl group provides a distinct chemical profile that can be exploited in various research applications.

Properties

IUPAC Name

(2-bromo-5-iodophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFIVBCDKQBKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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